4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by the presence of a dichlorobenzoyl group, a fluorobenzyl group, and a pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the Benzoyl Group: The dichlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using 4-fluorobenzylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dichlorobenzoyl)-N-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide
- 4-(2,3-dichlorobenzoyl)-N-(4-methylbenzyl)-1H-pyrrole-2-carboxamide
- 4-(2,3-dichlorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
Uniqueness
4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O2/c20-15-3-1-2-14(17(15)21)18(25)12-8-16(23-10-12)19(26)24-9-11-4-6-13(22)7-5-11/h1-8,10,23H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTWXTMIOUQKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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